N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide
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Overview
Description
N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a benzotriazole core, a morpholine ring, and a nitrobenzamide moiety, contributes to its distinctive chemical and physical properties.
Preparation Methods
The synthesis of N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl and Methyl Groups: The methoxyphenyl and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution reactions.
Introduction of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be introduced through nitration and subsequent amidation reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and morpholine moieties, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzotriazole core and the nitrobenzamide moiety.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where benzotriazole derivatives have shown efficacy.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The nitrobenzamide moiety, in particular, can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE can be compared with other benzotriazole derivatives, such as:
N-[2-(4-Methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide: This compound has a similar benzotriazole core but lacks the morpholine and nitrobenzamide moieties, leading to different chemical and biological properties.
N-[2-(4-Methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N’-(2-methylbenzoyl)thiourea: This compound includes a thiourea group instead of the nitrobenzamide moiety, resulting in different reactivity and applications.
The uniqueness of N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H24N6O5 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C25H24N6O5/c1-16-13-22-23(28-30(27-22)17-3-6-19(35-2)7-4-17)15-21(16)26-25(32)20-14-18(31(33)34)5-8-24(20)29-9-11-36-12-10-29/h3-8,13-15H,9-12H2,1-2H3,(H,26,32) |
InChI Key |
GYXNEHNGNNDWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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